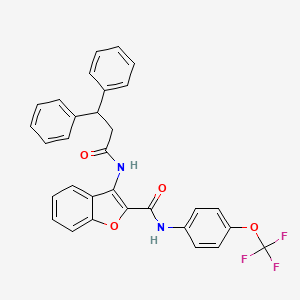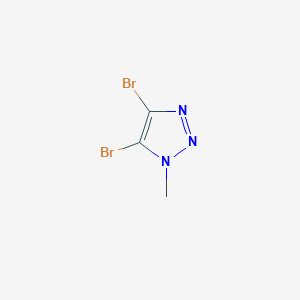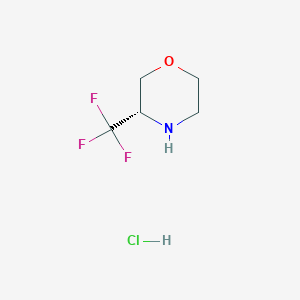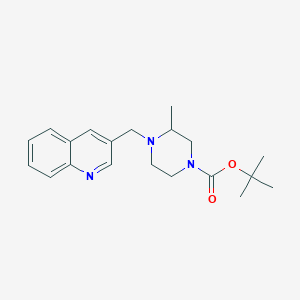
3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzofuran core, a trifluoromethoxy phenyl group, and a diphenylpropanamido moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline.
Attachment of Diphenylpropanamido Moiety: The diphenylpropanamido group can be attached through an amide coupling reaction using 3,3-diphenylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group might enhance its binding affinity to certain targets, while the benzofuran core could facilitate interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
3-(3,3-Diphenylpropanamido)-N-phenylbenzofuran-2-carboxamide: Lacks the trifluoromethoxy group, which might reduce its binding affinity to certain targets.
3-(3,3-Diphenylpropanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in 3-(3,3-diphenylpropanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide makes it unique compared to similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy in various applications.
特性
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23F3N2O4/c32-31(33,34)40-23-17-15-22(16-18-23)35-30(38)29-28(24-13-7-8-14-26(24)39-29)36-27(37)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,35,38)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLZXMTYXWHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![ethyl 5-{N'-[(1Z)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)

![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2624018.png)
![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)


